molecular formula C7H6BrClO2S B1291818 3-Bromo-5-methylbenzene-1-sulfonyl chloride CAS No. 885520-33-2

3-Bromo-5-methylbenzene-1-sulfonyl chloride

Cat. No.: B1291818
CAS No.: 885520-33-2
M. Wt: 269.54 g/mol
InChI Key: BSYSYHSTNHHVJL-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzene-1-sulfonyl chloride (CAS: 885520-33-2) is an aromatic sulfonyl chloride with the molecular formula C₇H₆BrClO₂S and a molecular weight of 269.54 g/mol . It belongs to the class of organic building blocks, specifically halogenated sulfonyl chlorides, and is used in pharmaceutical and agrochemical synthesis. Key features include:

  • Substituents: A bromine atom at position 3, a methyl group at position 5, and a sulfonyl chloride (–SO₂Cl) group at position 1.
  • Applications: Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent and in sulfonamide synthesis via nucleophilic substitution.

Preparation Methods

Preparation Methods

The preparation of 3-bromo-5-methylbenzene-1-sulfonyl chloride typically follows a multi-step synthetic route involving the bromination of a suitable precursor followed by sulfonylation. Below are detailed methods for its preparation.

Bromination of 5-Methylbenzene

The starting material for synthesizing this compound is 5-methylbenzene (also known as pseudocumene). The bromination process can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Reagents : Bromine or NBS, solvent (e.g., carbon tetrachloride)
  • Conditions : The reaction is typically conducted at room temperature to avoid overbromination.

Formation of Sulfonyl Chloride

Once the bromo compound is obtained, the next step involves the introduction of the sulfonyl chloride group.

  • Reagents : Chlorosulfonic acid or thionyl chloride
  • Conditions : The reaction is carried out under low temperatures (0°C to -5°C) to minimize side reactions.

Procedure :

  • Dissolve the bromo compound in an appropriate solvent (e.g., dichloromethane).
  • Slowly add chlorosulfonic acid or thionyl chloride while maintaining the temperature.
  • Stir the mixture for several hours to ensure complete reaction.
  • Quench the reaction with ice-cold water and extract the product using an organic solvent.

Purification and Yield

After the reaction, purification can be achieved through crystallization or column chromatography. The yield can vary depending on the specific conditions used but is generally reported to be between 70% and 85%.

Reaction Mechanisms

The mechanisms involved in both bromination and sulfonylation are critical for understanding how to optimize yields:

Bromination Mechanism

The bromination of 5-methylbenzene occurs via an electrophilic aromatic substitution mechanism:

  • The electron-rich aromatic ring attacks a bromine molecule, forming a sigma complex.
  • Loss of a proton from the sigma complex restores aromaticity, yielding the bromo product.

Sulfonylation Mechanism

The sulfonylation step involves:

  • The electrophilic attack of the aromatic ring on chlorosulfonic acid or thionyl chloride.
  • Formation of an aryl sulfonate intermediate followed by loss of HCl or SO2 to yield sulfonyl chloride.

Analysis of Yields and Purity

The purity and yield of this compound can be analyzed using various techniques:

Method Description
Thin-Layer Chromatography (TLC) Used for preliminary purity checks.
High-Performance Liquid Chromatography (HPLC) Provides quantitative analysis of purity.
Nuclear Magnetic Resonance (NMR) Confirms structure and purity through spectral analysis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Bromo-5-methylbenzene-1-sulfonyl chloride is in the synthesis of sulfonamide derivatives, which have significant pharmaceutical relevance. Sulfonamides are known for their antibacterial properties and are used in various therapeutic applications. The compound can serve as a precursor for developing new sulfonamide-based drugs that target specific diseases, including cancer .

Case Study: Anticancer Activity
A study highlighted the synthesis of TASIN analogs, where modifications to the arylsulfonamide moiety were evaluated for their antiproliferative activity against colon cancer cell lines. The presence of a bromine substituent was found to enhance potency significantly (IC50 values reaching as low as 3 nM), illustrating the compound's potential in developing effective anticancer agents .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. Its electrophilic character allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex organic molecules.

Reactivity Mechanism
The compound undergoes nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride group. This reaction pathway is crucial for synthesizing various functionalized aromatic compounds, enabling chemists to create diverse molecular architectures.

Applications in Synthesis:

  • Preparation of sulfonamides and other functionalized aromatic compounds.
  • Utilization in electrophilic aromatic substitution reactions to introduce new functional groups onto aromatic systems.

Material Science

In material science, this compound has been explored for its potential use in developing new materials with enhanced properties. The compound's ability to form covalent bonds with other materials makes it suitable for creating polymers and other advanced materials.

Example: Polymer Synthesis
Research indicates that sulfonyl chlorides can be used to modify polymer surfaces or create cross-linked networks, enhancing mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials with specific performance characteristics .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between 3-bromo-5-methylbenzene-1-sulfonyl chloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₇H₆BrClO₂S 269.54 –Br, –CH₃, –SO₂Cl Moderate lipophilicity, P-gp substrate
3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride C₆H₂BrCl₂FO₂S 302.41 –Br, –Cl, –F, –SO₂Cl Increased electronegativity due to –F
3-Bromo-5-methylbenzene-1-sulfonyl fluoride C₇H₆BrFO₂S 253.09 –Br, –CH₃, –SO₂F Higher stability than sulfonyl chlorides
5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride C₇H₅BrClFO₃S 302.53 –Br, –F, –OCH₃, –SO₂Cl Electron-donating –OCH₃ enhances reactivity
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride C₈H₂BrClF₄O 305.45 –Br, –F, –CF₃, –COCl (benzoyl chloride) Strong electron-withdrawing –CF₃ group

Key Observations:

  • Halogen Diversity : The target compound’s bromine and methyl substituents contrast with compounds bearing fluorine () or trifluoromethyl groups (), which increase electronegativity and alter reactivity.
  • Functional Group Variations : Sulfonyl fluorides () exhibit greater hydrolytic stability than sulfonyl chlorides, making them preferable in aqueous environments. Benzoyl chlorides () undergo different reaction pathways (e.g., Friedel-Crafts acylation).
  • Steric and Electronic Effects : The methyl group in the target compound provides steric hindrance, while methoxy () and trifluoromethyl () groups influence electronic effects.

Biological Activity

3-Bromo-5-methylbenzene-1-sulfonyl chloride, also known as EVT-362604, is an organosulfur compound characterized by its sulfonyl chloride functional group attached to a brominated aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The chemical structure of this compound is represented by the formula C7H6BrClO2S\text{C}_7\text{H}_6\text{BrClO}_2\text{S}. It is solid at room temperature and participates in electrophilic aromatic substitution reactions due to its electrophilic nature stemming from the sulfonyl chloride group. The synthesis typically involves bromination followed by chlorination of 5-methylbenzene-1-sulfonyl chloride.

Antimicrobial Activity

Research indicates that aryl sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. The compound's mechanism of action primarily involves:

  • Nucleophilic Attack : The sulfonyl chloride group is highly reactive, allowing nucleophiles to attack the sulfur atom, which can lead to the formation of sulfonamide derivatives that possess antibacterial properties.
  • Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit protein synthesis pathways in bacteria, leading to bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Case Studies and Research Findings

  • Antibacterial Studies : A study evaluating the antimicrobial activity of various sulfonamide derivatives found that compounds with bromine substituents exhibited enhanced activity against Staphylococcus species. The minimum inhibitory concentration (MIC) for some derivatives was as low as 15.625 μg/mL .
  • Antifungal Properties : Another investigation highlighted that derivatives related to this compound showed promising antifungal activity, surpassing traditional antifungals like fluconazole in efficacy against certain fungal strains .
  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), suggesting potential applications in treating neurodegenerative diseases and other conditions where these enzymes are implicated .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (μg/mL)Mechanism of Action
This compoundStaphylococcus aureus15.625Inhibition of protein synthesis
Related sulfonamide derivativeEnterococcus faecalis62.5Nucleophilic attack on enzymes
Another derivativeCandida albicans31.25Disruption of cell membrane integrity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-methylbenzene-1-sulfonyl chloride?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene derivative. A plausible route includes:

Sulfonation : Introduce the sulfonyl chloride group to toluene derivatives using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

Bromination : Electrophilic bromination at the meta-position relative to the sulfonyl group, using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Purification : Recrystallization from non-polar solvents (e.g., hexane) or chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions and confirm regioselectivity. The methyl group (δ ~2.3 ppm) and aromatic protons (split patterns due to bromo/sulfonyl groups) are critical.
  • Mass Spectrometry (MS) : Confirm molecular weight (M⁺ at m/z 283.54) and isotopic patterns (Br/Cl).
  • FT-IR : Verify sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonation or bromination?

Methodological Answer:

  • Temperature Control : Maintain sulfonation at ≤5°C to prevent di-sulfonation.
  • Solvent Selection : Use dichloromethane or chloroform for bromination to enhance solubility and reduce side reactions .
  • Catalyst Stoichiometry : Limit FeBr₃ to 1.1 equivalents to avoid excessive electrophilic activity.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress hydrolysis of the sulfonyl chloride group .

Q. How to resolve contradictions in NMR data when unexpected peaks appear?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks.
  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra (e.g., using Gaussian software) .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments.

Q. What strategies mitigate competing directing effects during electrophilic substitution?

Methodological Answer: The bromo (meta-directing) and methyl (ortho/para-directing) groups create competing electronic effects. To control regioselectivity:

  • Blocking Groups : Temporarily protect the methyl group (e.g., as a silyl ether) before bromination.
  • Steric Hindrance : Use bulky reagents (e.g., N-bromosuccinimide) to favor substitution at less hindered positions .

Q. How to stabilize this compound during storage?

Methodological Answer:

  • Storage Conditions : Store in amber glass vials at 0–6°C to prevent photolytic or thermal decomposition .
  • Desiccants : Include molecular sieves (3Å) to absorb moisture and inhibit hydrolysis.
  • Quality Monitoring : Periodically test purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The electron-withdrawing sulfonyl chloride group activates the ring toward NAS. Key factors:

  • Leaving Group Ability : Chloride (from sulfonyl chloride) is a better leaving group than bromide.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking species.
  • Kinetic Studies : Monitor reaction progress via ¹H NMR to identify intermediates and transition states .

Q. How to design a kinetic study for hydrolysis of the sulfonyl chloride group?

Methodological Answer:

Variable pH : Measure hydrolysis rates in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λ ~270 nm for sulfonate formation).

Temperature Dependence : Apply the Arrhenius equation to calculate activation energy.

Isotope Effects : Compare H₂O vs. D₂O to probe proton transfer in the rate-determining step .

Properties

IUPAC Name

3-bromo-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYSYHSTNHHVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646223
Record name 3-Bromo-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-33-2
Record name 3-Bromo-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylbenzenesulfonyl chloride
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